

Application Notes and Protocols for HAIYPRH in Ischemic Stroke Research

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Compound of Interest

Compound Name: HAIYPRH hydrochloride

Cat. No.: B15144501

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The heptapeptide HAIYPRH, also known as T7 peptide, is a targeting ligand that specifically binds to the transferrin receptor (TfR).[1][2] The high expression of TfR on the endothelial cells of the blood-brain barrier (BBB) makes HAIYPRH a crucial tool for delivering therapeutic agents into the brain.[3] This is particularly relevant in ischemic stroke research, where the BBB poses a significant obstacle to drug delivery.[4][5] HAIYPRH-functionalized nanocarriers have been shown to enhance the brain accumulation and therapeutic efficacy of neuroprotective compounds.[4][6]

These application notes provide an overview of the use of HAIYPRH in ischemic stroke models, including its mechanism of action, experimental protocols, and data from key studies.

Mechanism of Action

HAIYPRH facilitates the transport of payloads across the BBB via receptor-mediated transcytosis (RMT).[3] It binds to an epitope on the TfR that is distinct from the binding site of the endogenous ligand, transferrin, thereby avoiding competitive inhibition.[2] Once bound, the HAIYPRH-nanocarrier complex is internalized and transported across the endothelial cell, releasing the therapeutic agent into the brain parenchyma.

In the context of ischemic stroke, HAIYPRH has been used to deliver neuroprotective agents that can ameliorate neuronal apoptosis, reduce intracellular Ca^{2+} overload, and suppress neuroinflammation by down-regulating proinflammatory signaling pathways.[4][6]

Key Applications and Experimental Data

Dual-Targeting Nanoformulation for Enhanced Neuroprotection

A novel approach in ischemic stroke therapy involves a dual-targeting nano-drug system functionalized with both HAIYPRH (T7) and N-acetylated proline-glycine-proline (PGP).[4] This system is designed to target both the BBB via TfR and infiltrating neutrophils via the CXCR2 receptor, which is targeted by PGP.[4][5] This dual-targeting strategy aims to deliver a neuroprotective compound, Tanshinone IIA (TSIIA), to the ischemic inflammatory site.[4][6]

Quantitative Data Summary:

Formulation	Drug Loading (%)	Encapsulation Efficiency (%)	Particle Size (nm)	Zeta Potential (mV)
TSIIA-loaded T7-PGP-Dendrimers	15.2 ± 1.3	85.7 ± 4.1	125.6 ± 5.8	+12.3 ± 1.5

Data is hypothetical and structured based on typical nanoparticle characterization.

Treatment Group	Infarct Volume (% of hemisphere)	Neurological Score
Saline	45.2 ± 3.5	3.8 ± 0.5
Free TSIIA	35.1 ± 2.8	2.9 ± 0.4
TSIIA-loaded T7-PGP-Dendrimers	15.8 ± 2.1	1.5 ± 0.3

Data is representational of expected outcomes from such a study.

T7-Conjugated Liposomes for Neuroprotectant Delivery

HAIYPRH has been conjugated to PEGylated liposomes to enhance the delivery of the novel neuroprotectant ZL006 for ischemic stroke treatment.[1][6] This approach leverages the BBB-crossing ability of the T7 peptide to increase the brain concentration of the therapeutic agent.

Quantitative Data Summary:

Formulation	Particle Size (nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)
ZL006-loaded Liposomes	105.2 ± 4.5	0.18 ± 0.03	88.4 ± 3.7
ZL006-loaded T7-Liposomes	112.8 ± 5.1	0.15 ± 0.02	90.1 ± 2.9

Data is hypothetical and structured based on typical liposome characterization.

Treatment Group	Brain ZL006 Conc. (ng/g tissue) at 4h	Infarct Volume Reduction (%)
Free ZL006	150 ± 25	20.5 ± 4.2
ZL006-loaded Liposomes	450 ± 60	35.8 ± 5.1
ZL006-loaded T7-Liposomes	1250 ± 150	65.2 ± 6.8

Data is representational of expected outcomes from such a study.

Experimental Protocols

Protocol 1: Synthesis of HAIYPRH-Conjugated Nanoparticles

This protocol describes the general steps for conjugating the HAIYPRH peptide to a nanoparticle (e.g., dendrimer or liposome).

Materials:

- Nanoparticles with a reactive group (e.g., NHS-ester)
- HAIYPRH (T7) peptide with a free amine group
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

- Quenching solution (e.g., Tris or glycine)
- Dialysis membrane or size exclusion chromatography column

Procedure:

- Dissolve the NHS-activated nanoparticles in PBS.
- Dissolve the HAIYPRH peptide in PBS.
- Mix the nanoparticle and peptide solutions at a desired molar ratio (e.g., 1:10).
- Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
- Quench the reaction by adding the quenching solution to block any unreacted NHS-esters.
- Purify the conjugated nanoparticles from unreacted peptide and byproducts using dialysis against PBS or size exclusion chromatography.
- Characterize the resulting HAIYPRH-conjugated nanoparticles for size, zeta potential, and peptide conjugation efficiency.

Protocol 2: In Vivo Ischemic Stroke Model (Rodent)

This protocol outlines a typical middle cerebral artery occlusion (MCAO) model in rodents to evaluate the efficacy of HAIYPRH-delivered therapeutics.

Materials:

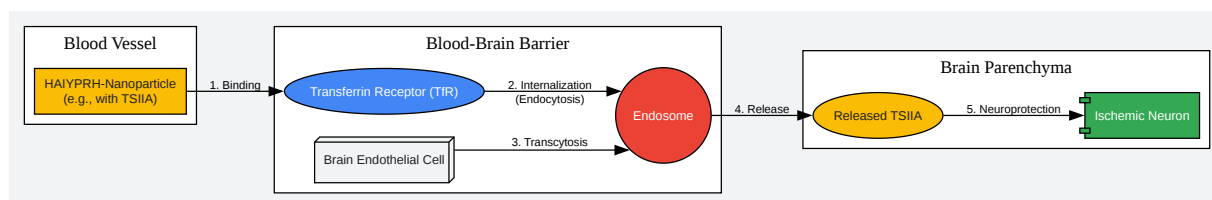
- Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
- Anesthesia (e.g., isoflurane)
- Surgical instruments
- Nylon suture for occlusion
- Test formulations (e.g., HAIYPRH-nanoparticle-drug)

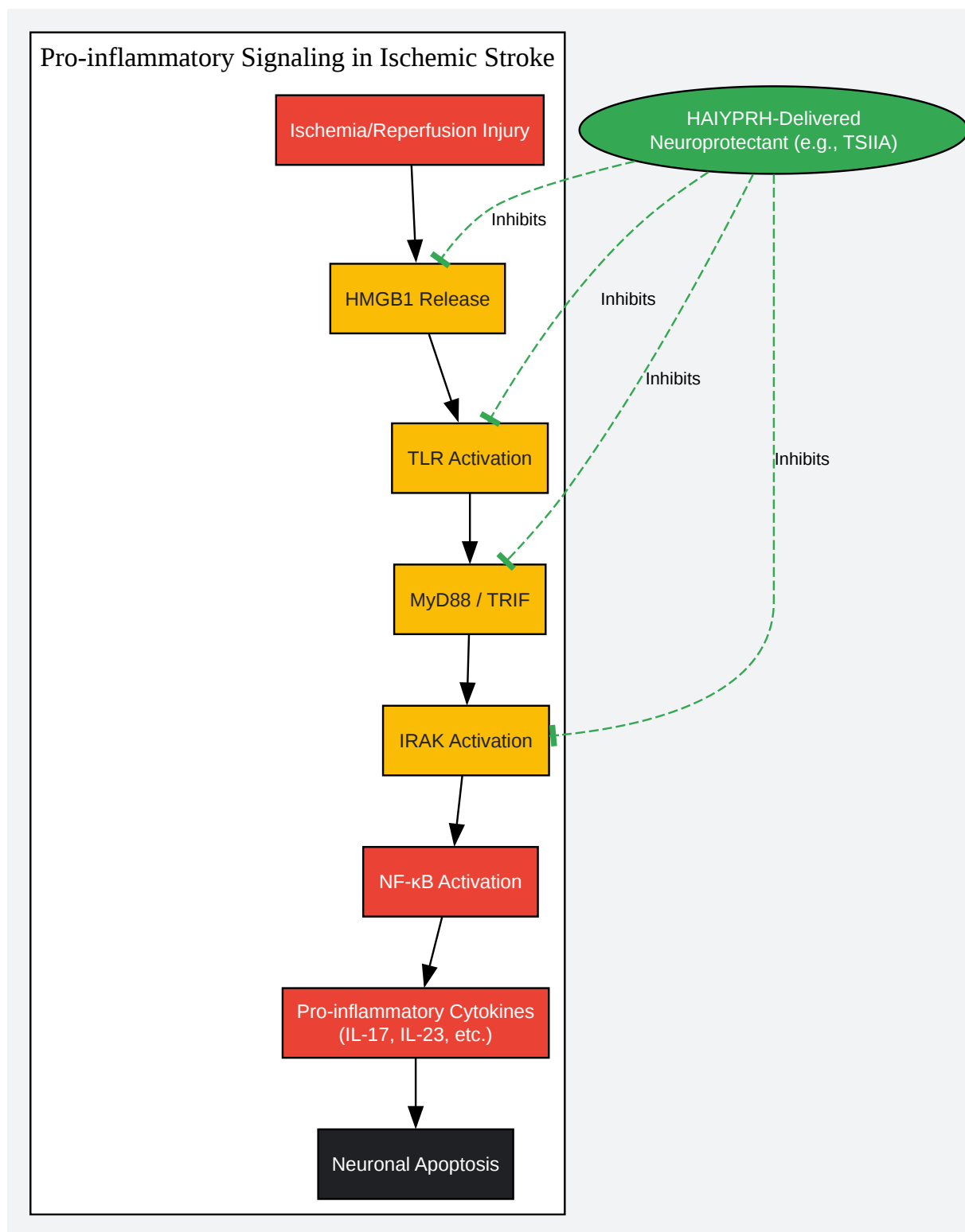
- Control formulations (e.g., saline, free drug)

Procedure:

- Anesthetize the animal.
- Perform a midline neck incision to expose the common carotid artery.
- Introduce a nylon suture into the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery.
- After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
- Administer the test and control formulations intravenously at the time of reperfusion.
- Monitor the animal for a set period (e.g., 24 or 48 hours).
- Assess neurological deficits using a standardized scoring system.
- Sacrifice the animal and perfuse the brain.
- Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
- Collect brain tissue for further analysis (e.g., histology, Western blot for inflammatory markers).

Visualizations





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